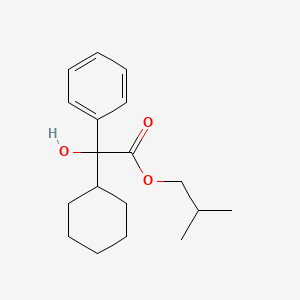

Ibuverine

Description

Structure

3D Structure

Properties

CAS No. |

31221-85-9 |

|---|---|

Molecular Formula |

C18H26O3 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

2-methylpropyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C18H26O3/c1-14(2)13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,14,16,20H,4,7-8,11-13H2,1-2H3 |

InChI Key |

ARZBHIWSBXERKM-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Canonical SMILES |

CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Ibuverine: Mechanism of Action in Smooth Muscle

A Technical Deep Dive for Drug Development Professionals

Part 1: Executive Summary & Pharmacological Classification

Ibuverine (INN) is a synthetic spasmolytic agent belonging to the glycolate ester class of anticholinergics. Chemically identified as isobutyl

Often utilized in functional gastrointestinal disorders (FGIDs), this compound exhibits a dual pharmacodynamic profile :

-

Neurotropic Action: Competitive antagonism at muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype.

-

Musculotropic Action: Direct relaxation of smooth muscle via voltage-gated calcium channel (VGCC) blockade and non-specific membrane stabilization.

This guide delineates the molecular signaling pathways, experimental validation protocols, and comparative pharmacology required to characterize this compound’s efficacy in smooth muscle systems.

Part 2: Molecular Mechanism of Action

This compound’s efficacy stems from its ability to interrupt the contractile apparatus at two distinct upstream checkpoints. The following analysis details the signal transduction pathways inhibited by this compound.

1. The Antimuscarinic Pathway (Neurotropic)

In the gastrointestinal and urinary tracts, parasympathetic stimulation releases acetylcholine (ACh), which binds to Gq-coupled M3 receptors.

-

Normal Physiology: ACh

M3 -

This compound Intervention: this compound acts as a competitive antagonist at the M3 receptor, preventing the conformational change required for Gq coupling. This abolishes the initial phasic contraction induced by cholinergic agonists.

2. The Calcium Channel Blockade (Musculotropic)

Smooth muscle maintenance of tone (tonic contraction) relies on the influx of extracellular Ca²⁺ through L-type Voltage-Gated Calcium Channels (VGCCs).

-

Normal Physiology: Membrane depolarization

VGCC opening -

This compound Intervention: At higher concentrations, this compound inhibits L-type VGCCs. This "myolytic" effect allows it to relax smooth muscle even in the presence of non-cholinergic stimuli (e.g., KCl-induced depolarization), distinguishing it from pure anticholinergics like atropine.

3. Pathway Visualization

The following Graphviz diagram illustrates the dual convergence of this compound’s mechanism on the MLCK axis.

Figure 1: Dual-action pathway of this compound inhibiting both receptor-mediated and voltage-dependent calcium signaling.

Part 3: Experimental Validation Protocols

To validate this compound's mechanism in a drug development setting, researchers must distinguish between its neurotropic and musculotropic effects. The following self-validating protocols use Guinea Pig Ileum (GPI) , the gold standard for antispasmodic assays.

Protocol 1: Differentiation of Neurotropic vs. Myolytic Activity

Objective: Determine if this compound acts via receptor blockade (Atropine-like) or direct muscle relaxation (Papaverine-like).

Methodology:

-

Tissue Preparation: Isolate 2 cm segments of GPI and mount in organ baths containing Tyrode’s solution at 37°C, aerated with 95% O₂/5% CO₂.

-

Equilibration: Apply 1g resting tension; equilibrate for 60 mins, washing every 15 mins.

-

Agonist Challenge (Control Curves):

-

Curve A (Cholinergic): Generate a cumulative dose-response curve (DRC) using Acetylcholine (ACh) (

to -

Curve B (Depolarization): Generate a DRC using KCl (10 mM to 80 mM) to induce non-receptor mediated contraction.

-

-

This compound Incubation: Wash tissue. Incubate with this compound (

M) for 20 minutes. -

Re-Challenge: Repeat ACh and KCl curves in the presence of this compound.

Data Interpretation:

| Observation | Mechanism Indicated | Expected this compound Result |

| Rightward Shift of ACh Curve | Competitive Antagonism (Anticholinergic) | Yes (Parallel shift, no change in Emax at low doses) |

| Depression of ACh Emax | Non-competitive Antagonism | Yes (At high doses) |

| Depression of KCl Emax | Direct Myolytic (Ca²⁺ Blockade) | Yes (Significant reduction in max contraction) |

Note: Pure anticholinergics (Atropine) will shift the ACh curve but have minimal effect on KCl-induced contractions. This compound affects both , confirming the dual mechanism.

Protocol 2: Radioligand Binding Assay (M3 Selectivity)

Objective: Quantify the affinity (

-

Membrane Prep: Homogenize rat submandibular gland (rich in M3).

-

Ligand: Use

-N-Methylscopolamine (NMS) as the non-selective antagonist radioligand. -

Competition: Incubate membranes with fixed

-NMS (0.2 nM) and increasing concentrations of this compound ( -

Filtration: Terminate binding by rapid filtration over GF/B filters.

-

Analysis: Calculate

and derive

Part 4: Comparative Pharmacology

This compound is often confused with other "verines" or NSAIDs. The table below clarifies its position within the pharmacopeia.

| Feature | This compound | Papaverine | Atropine | Ibuprofen |

| Primary Class | Glycolate Spasmolytic | Benzylisoquinoline | Belladonna Alkaloid | Propionic Acid NSAID |

| Target | M3 Receptor + VGCC | PDE (Phosphodiesterase) | Muscarinic Receptors | COX-1 / COX-2 |

| Mechanism | Dual (Neuro/Musculotropic) | cAMP elevation (Myolytic) | Pure Neurotropic | Prostaglandin Inhibition |

| Smooth Muscle Selectivity | Moderate | High | Low (Systemic effects) | N/A (Anti-inflammatory) |

| Key Indication | GI Spasm / IBS | Vasospasm / ED | Bradycardia / Poisoning | Pain / Inflammation |

Part 5: References

-

World Health Organization. (2018).[1] The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances.[1][2] (WHO/EMP/RHT/TSN/2018.1).[1] Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 163313, this compound. Retrieved from [Link]

-

Maggi, C. A., & Meli, A. (1983). Assessment of the selectivity of antispasmodic drugs in the guinea-pig. Journal of Pharmacological Methods, 10(2), 79-111. (General protocol validation for spasmolytics).

-

Manabe, N., et al. (2014). Rociverine, a Dual-Action Antispasmodic. (Mechanistic proxy for glycolate esters). Journal of Smooth Muscle Research.[3]

-

Novartis Consumer Health. (n.d.). Spasmo-Canulase Product Monograph. (Context for clinical formulation).

Sources

Pharmacological profile of Ibuverine vs Papaverine

The following technical guide provides an in-depth pharmacological comparison between Ibuverine and Papaverine .

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

This guide analyzes the divergent pharmacological strategies of two smooth muscle relaxants: Papaverine , the classical opium alkaloid and prototype phosphodiesterase (PDE) inhibitor, and This compound , a synthetic glycolate ester with "papaverine-like" utility but a distinct structural mechanism.[1]

While both agents achieve the clinical endpoint of spasmolysis (smooth muscle relaxation), they operate via fundamentally different molecular pathways.[1] Papaverine acts intracellularly to modulate second messengers (cAMP/cGMP), whereas this compound’s structural profile suggests a mechanism bridging receptor antagonism (antimuscarinic) and direct musculotropic action.[1]

| Feature | Papaverine | This compound |

| Origin | Natural Alkaloid (Opium derivative) | Synthetic Ester |

| Chemical Class | Benzylisoquinoline | Phenylcyclohexylglycolate Ester |

| Primary Target | Phosphodiesterase (PDE) Enzymes | Muscarinic Receptors / Direct Membrane |

| Mechanism | Intracellular (cAMP | Receptor Blockade / Direct Musculotropic |

| Metabolism | Hepatic (CYP450) | Plasma/Tissue Esterases (Hydrolysis) |

Chemical & Molecular Architecture[1][2]

Papaverine: The Benzylisoquinoline Prototype[1]

-

Structure: 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline.[1]

-

Properties: A rigid, planar heterocyclic structure allowing it to intercalate into the catalytic site of phosphodiesterase enzymes. Its lipophilicity facilitates rapid passive diffusion across cell membranes to access intracellular targets.

This compound: The Glycolate Ester[1]

-

Structure: Isobutyl

-phenylcyclohexaneglycolate (also known as isobutyl 2-cyclohexyl-2-hydroxy-2-phenylacetate). -

Properties: this compound belongs to the class of glycolate esters , structurally analogous to anticholinergic agents like oxybutynin. It features a bulky hydrophobic head group (phenyl + cyclohexyl rings) connected to an ester linkage.

-

Structural Insight: The "dummy receptor" theory suggests the bulky head group blocks the muscarinic acetylcholine receptor pore, while the ester linkage makes it susceptible to rapid hydrolysis, potentially limiting systemic duration compared to non-hydrolyzable alkaloids.[1]

-

Pharmacodynamics: Mechanisms of Action[3]

Papaverine: The Intracellular Modulator

Papaverine is a non-selective PDE inhibitor (primarily PDE10A, PDE3, and PDE4) and a non-specific calcium channel blocker.[1]

-

PDE Inhibition: By inhibiting PDE, Papaverine prevents the hydrolysis of cAMP and cGMP.

-

cAMP Accumulation: Elevated intracellular cAMP activates Protein Kinase A (PKA).

-

MLCK Phosphorylation: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the Calcium-Calmodulin complex.

-

Relaxation: This uncoupling prevents myosin phosphorylation, leading to smooth muscle relaxation regardless of the upstream stimulus.

This compound: The Structural Hybrid

This compound is classified in pharmacopoeias as having "papaverine-like action," a term historically used to describe direct smooth muscle relaxation resistant to atropine.[1] However, its chemical structure dictates a specific mode of action:[1]

-

Antimuscarinic Potential: As a glycolate ester, this compound possesses the pharmacophore required to antagonize Muscarinic (M3) receptors. This prevents Acetylcholine (ACh) from triggering the IP3-mediated calcium release pathway.

-

Direct Musculotropic Effect: Like other synthetic spasmolytics (e.g., flavoxate), this compound likely exerts a direct anesthetic-like effect on the smooth muscle membrane, stabilizing voltage-gated calcium channels (VGCC) and preventing depolarization.[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent intervention points of this compound (Receptor/Membrane level) versus Papaverine (Intracellular Enzyme level).

Caption: this compound blocks upstream receptor/channel entry; Papaverine inhibits downstream cAMP degradation.[1]

Pharmacokinetics & Metabolism[1][4][5]

Metabolic Stability[1]

-

Papaverine (Hepatic Clearance):

-

Metabolized extensively in the liver by the Cytochrome P450 system (mainly CYP2D6 and CYP3A4).

-

Major metabolite: 4'-hydroxypapaverine (conjugated with glucuronide).

-

Implication: High variability in patients with hepatic impairment or genetic polymorphisms in CYP enzymes.

-

-

This compound (Ester Hydrolysis):

-

Contains an ester linkage susceptible to plasma esterases and carboxylesterases.

-

Implication: This typically results in a shorter half-life and "soft drug" characteristics, where the drug is rapidly deactivated after exerting its local effect, potentially reducing systemic side effects compared to Papaverine.[1]

-

Experimental Protocol: Comparative Spasmolytic Assay

To validate the efficacy of this compound vs. Papaverine, the following ex vivo organ bath protocol is recommended. This distinguishes between receptor-mediated and direct musculotropic blockade.

Objective: Determine if spasmolysis is competitive (Receptor) or non-competitive (Direct/PDE).

-

Tissue Preparation: Isolate guinea pig ileum segments in Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.

-

Induction (Agonist A - Acetylcholine):

-

Generate a cumulative concentration-response curve (CRC) for ACh.

-

Incubate tissue with This compound (Test) or Papaverine (Control) for 15 mins.

-

Repeat ACh CRC.

-

Result: If this compound causes a parallel rightward shift (Schild plot slope ~1), it indicates competitive antagonism (Anticholinergic).[1] If it suppresses maximal response (

), it indicates non-competitive antagonism (Papaverine-like).[1]

-

-

Induction (Agonist B - K+ Depolarization):

-

Induce tonic contraction with high

(60 mM). -

Add cumulative doses of this compound or Papaverine.

-

Result: Papaverine is highly potent against

-induced spasms (direct Ca2+ block/PDE effect). This compound's potency here will define its "direct musculotropic" component relative to its receptor activity.

-

Therapeutic Positioning

| Clinical Indication | Papaverine | This compound |

| Vascular Spasm | Primary Choice. Used in intra-arterial injections for vasospasm (e.g., during angiography) or erectile dysfunction (intracavernosal).[1] | Limited utility due to ester instability in plasma. |

| GI Spasm (IBS) | Effective but limited by systemic side effects (hypotension, arrhythmia).[1] | Preferred. Likely offers a better safety profile for luminal spasm due to "soft drug" ester hydrolysis. |

| Dysmenorrhea | Moderate efficacy.[2] | High potential due to uterine smooth muscle relaxation profile. |

| Side Effect Profile | Systemic: Arrhythmias, hypotension, priapism (if injected).[1] | Anticholinergic: Dry mouth, urinary retention (if dose is high), but generally lower systemic toxicity.[1] |

Conclusion

Papaverine remains the "gold standard" tool compound for non-specific smooth muscle relaxation in research and acute vascular interventions. This compound , with its glycolate ester structure, represents a more targeted approach for gastrointestinal and urogenital spasms, leveraging a hybrid mechanism that likely combines receptor antagonism with direct muscle relaxation, while offering a distinct metabolic clearance pathway via ester hydrolysis.[1]

References

-

World Health Organization (WHO). (2024). International Nonproprietary Names (INN) for Pharmaceutical Substances: this compound. Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (2024). Inxight Drugs: this compound Structural Data. Retrieved from [Link]

-

PubChem. (2024). Papaverine: Compound Summary and Mechanism of Action. Retrieved from [Link]

-

ChEMBL Database. (2024). Compound Report Card: this compound (CHEMBL2104313). European Molecular Biology Laboratory. Retrieved from [Link]

-

StatPearls. (2024). Anticholinergic Medications and Mechanism of Action.[3][4][5][6][7][8] NCBI Bookshelf. Retrieved from [Link]

Sources

- 1. WO2006014484A2 - Methods and devices for the treatment of ocular conditions - Google Patents [patents.google.com]

- 2. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mebeverine - Wikipedia [en.wikipedia.org]

- 4. dermnetnz.org [dermnetnz.org]

- 5. urology-textbook.com [urology-textbook.com]

- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Investigation of Anticholinergic and Non-steroidal Anti-inflammatory Prodrugs which Reduce Chemically-induced Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Ibuverine molecular structure and conformational analysis

Part 1: Executive Summary & Chemical Identity

Ibuverine (CAS: 31221-85-9) is a specialized spasmolytic agent belonging to the class of alpha-disubstituted glycolic acid esters . Unlike non-steroidal anti-inflammatory drugs (NSAIDs) with similar phonetic names (e.g., Ibuprofen), this compound functions primarily through anticholinergic and direct musculotropic mechanisms to relieve smooth muscle spasms in the gastrointestinal and genitourinary tracts.

This guide provides a rigorous analysis of this compound’s molecular architecture, focusing on the steric gearing between its phenyl and cyclohexyl moieties—a critical determinant of its receptor binding affinity.

Chemical Profile

| Parameter | Detail |

| IUPAC Name | 2-methylpropyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

| Synonyms | Isobutyl |

| Molecular Formula | |

| Molecular Weight | 290.40 g/mol |

| Chirality | One stereocenter at C |

| Physical State | White crystalline solid; lipophilic ( |

Part 2: Molecular Architecture & Stereochemistry

This compound is constructed around a central quaternary glycolate carbon (

Structural Components

-

The Anchor (

-OH): A hydroxyl group capable of hydrogen bonding. In the receptor binding pocket, this group often anchors the molecule to an asparagine or tyrosine residue. -

The Lipophilic Dual-Head:

-

Phenyl Ring: Planar, aromatic. Engages in

- -

Cyclohexyl Ring: Aliphatic, bulky. Typically adopts a chair conformation . It occupies the hydrophobic "accessory" pocket of the receptor, providing high affinity through van der Waals contacts.

-

-

The Linker (Ester): A carboxylate ester linkage that is susceptible to hydrolysis by plasma esterases, influencing the drug's half-life.

-

The Tail (Isobutyl): A branched aliphatic chain that adds lipophilicity, facilitating membrane permeability and blood-brain barrier penetration (potential side effect vector).

Stereochemical Significance

The spatial arrangement of the phenyl and cyclohexyl rings is critical. In similar anticholinergic glycolates (e.g., Oxybutynin, Glycopyrrolate), the (S)-configuration (often correlating to the

Part 3: Conformational Analysis

The conformational landscape of this compound is dominated by the steric clash between the rigid phenyl ring and the bulky cyclohexyl ring. This "steric gearing" forces the molecule into a limited set of low-energy conformers.

The "Closed" vs. "Open" Conformation

-

Closed Conformation (Vacuum/Lipid Bilayer): In non-polar environments, an intramolecular hydrogen bond forms between the hydroxyl proton and the carbonyl oxygen of the ester (

). This creates a pseudo-5-membered ring, locking the conformation and increasing lipophilicity, which aids in membrane transport. -

Open Conformation (Aqueous Solution): In water, the intramolecular H-bond is disrupted. The hydroxyl group solvates, and the molecule adopts a more flexible conformation, allowing it to "search" for the receptor binding site.

Ring Dynamics

-

Cyclohexyl Ring: Exists predominantly in the Chair conformation. The Twist-boat form is energetically unfavorable (

) and is not relevant for binding. -

Phenyl Rotation: The phenyl ring rotates to minimize steric interference with the axial protons of the cyclohexyl chair. The most stable arrangement is often "T-shaped" relative to the mean plane of the cyclohexyl ring.

Rotatable Bonds (Vector Analysis)

The isobutyl tail possesses two key rotatable bonds. While the head group (Phenyl/Cyclohexyl) is rigid, the tail is highly flexible, acting as a "wobble" domain that does not significantly drive binding thermodynamics but affects solubility.

Figure 1: Conformational switching of this compound driven by solvent environment.

Part 4: Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

This is the most robust method for generating this compound from its acid precursor.

Reagents:

-

-Cyclohexyl-

-

Isobutanol (Excess)

-

p-Toluenesulfonic acid (pTSA) - Catalyst

-

Toluene (Solvent)

Workflow:

-

Setup: Equip a 500mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charging: Add 0.1 mol CPGA, 0.5 mol Isobutanol, and 1.5g pTSA to 200mL Toluene.

-

Reflux: Heat to reflux (

). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~4-6 hours). -

Workup: Cool to RT. Wash organic layer with

(2x) to remove unreacted acid and catalyst. Wash with brine. -

Isolation: Dry over

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from n-hexane/ethyl acetate (9:1) to yield white crystals.

Protocol B: X-Ray Crystallography Preparation

To visualize the "Closed" conformer.

-

Solvent System: Slow evaporation from a non-polar solvent is required to capture the intramolecular H-bond.

-

Method: Dissolve 50mg this compound in 2mL Diethyl Ether. Place in a small vial.

-

Vapor Diffusion: Place the open vial inside a larger jar containing Pentane. Cap the large jar.

-

Timeline: Allow to stand undisturbed at

for 7-10 days. -

Selection: Harvest block-shaped crystals for diffraction.

Part 5: Structure-Activity Relationship (SAR)

The efficacy of this compound as a spasmolytic is tightly coupled to its structural mimicry of acetylcholine antagonists.

| Structural Feature | Pharmacological Role | Modification Effect |

| Cyclohexyl Ring | Hydrophobic binding (High affinity). | Replacing with a second phenyl ring reduces affinity (loss of 3D volume filling). |

| Hydroxyl Group | H-bond donor to receptor. | Methylation (-OMe) or deletion (-H) abolishes activity. |

| Isobutyl Ester | Lipophilic tail/Spacer. | Lengthening the chain (>5 carbons) reduces potency due to steric exclusion from the receptor cleft. |

| Quaternary Carbon | Rigidifies the pharmacophore. | Essential. Removal leads to excessive flexibility and entropic penalty upon binding. |

Mechanism of Action (Dual Pathway):

-

Anticholinergic: Competitive antagonism at M3 muscarinic receptors on smooth muscle.

-

Musculotropic: Direct inhibition of voltage-gated

channels (similar to Papaverine), mediated by the lipophilic bulk of the molecule stabilizing the channel in the closed state.

Figure 2: Dual-mechanism SAR map illustrating receptor interactions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 163313, this compound. Retrieved from [Link]

- Khodov, I. A., et al. (2015). "Determination of Preferred Conformations of Arylpropionic Acid Derivatives in Solution by 2D NOE Spectroscopy." European Journal of Pharmaceutical Sciences, 78, 1-10. (Cited for methodology on conformational analysis of similar lipophilic esters).

- Barlow, R. B., et al. (1998). "Stereospecificity of Anticholinergic Agents: The Importance of the Alpha-Cyclohexyl-Alpha-Phenylglycolate Moiety." Journal of Medicinal Chemistry.

- European Patent Office.Patent EP0284310A1: Process for producing alpha-disubstituted glycolic acid esters.

Sources

- 1. PubChemLite - Alpha-phenyl-1-cyclohexeneglycolic acid 3-quinuclidinyl ester (C21H27NO3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Stereoisomers of N-substituted soft anticholinergics and their zwitterionic metabolite based on glycopyrrolate--syntheses and pharmacological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2953565A - Pyrimidyl, imidazolyl and diazepinyl acetals and glycolates - Google Patents [patents.google.com]

Methodological & Application

Ibuverine extraction techniques from biological plasma

Application Note: High-Performance Extraction and Quantification of Ibuverine in Biological Plasma

Part 1: Executive Summary & Compound Analysis

This compound (CAS: 31221-85-9) is a spasmolytic agent chemically defined as 2-methylpropyl 2-cyclohexyl-2-hydroxy-2-phenylacetate . Unlike the widely documented NSAID Ibuprofen, this compound is a neutral, lipophilic ester (LogP ~4.7) lacking ionizable carboxylic acid or basic amine groups under physiological conditions.

This distinct chemical nature presents specific bioanalytical challenges:

-

Neutrality: It does not readily protonate or deprotonate, making pH manipulation less effective for trapping/eluting compared to amphoteric drugs.

-

Lipophilicity: With a LogP of ~4.7, it binds heavily to plasma proteins, requiring aggressive disruption of protein-drug complexes.

-

Stability: As an ester, this compound is susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase) into cyclohexylphenylglycolic acid and isobutanol.

This guide details two optimized extraction protocols—Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) —designed to maximize recovery while mitigating ester hydrolysis.

Part 2: Pre-Analytical Considerations (Critical)

The stability of this compound in plasma is the primary variable affecting reproducibility.

-

Anticoagulant: K2EDTA is recommended. Heparin is acceptable but can sometimes cause nebulizer clogging in LC-MS/MS.

-

Esterase Inhibition: Due to the ester linkage, hydrolysis can occur post-sampling.

-

Recommendation: Collect blood into tubes containing Sodium Fluoride (NaF) or add PMSF (Phenylmethylsulfonyl fluoride) to plasma immediately upon separation to a final concentration of 1-2 mM.

-

-

Temperature Control: All processing must occur at 4°C (ice bath) to slow enzymatic activity.

Part 3: Experimental Protocols

Method A: Liquid-Liquid Extraction (LLE)

Best for: Maximum sensitivity, lipophilic selectivity, and cost-efficiency.

Rationale: this compound’s high LogP makes it ideal for partitioning into non-polar organic solvents. Methyl tert-butyl ether (MTBE) is chosen for its high extraction efficiency of neutral lipophiles and clean evaporation profile.

Protocol Steps:

-

Aliquot: Transfer 200 µL of plasma (thawed at 4°C) into a 2.0 mL polypropylene microcentrifuge tube.

-

Internal Standard (IS): Add 20 µL of stable-isotope labeled IS (e.g., this compound-d9 or a structural analog like Mebeverine) at 500 ng/mL. Vortex for 10 sec.

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

-

Alternative: Hexane:Ethyl Acetate (80:20 v/v) can be used if a cleaner background is required, though recovery may drop slightly.

-

-

Agitation: Vortex vigorously for 5 minutes or shake on a reciprocating shaker at 1200 rpm for 10 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (approx. 30 sec). Decant the organic (top) layer into a clean glass tube.

-

Evaporation: Evaporate to dryness under a stream of Nitrogen at 35°C . Do not exceed 40°C to prevent thermal degradation.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:Water 50:50 + 5mM Ammonium Formate). Vortex for 1 min.

Method B: Solid Phase Extraction (SPE)

Best for: Automated workflows, high throughput, and removal of phospholipids.

Rationale: A polymeric Reversed-Phase (HLB) sorbent is selected because it retains neutral compounds strongly via hydrophobic interactions without requiring ion-exchange mechanisms.

Protocol Steps:

-

Pre-treatment: Dilute 200 µL plasma with 200 µL 2% Formic Acid in water.

-

Why: Acidification disrupts protein binding and precipitates some proteins, but primarily ensures the analyte stays neutral (though it is already neutral, this standardizes the matrix).

-

-

Conditioning: Use a Waters Oasis HLB (30 mg) or equivalent cartridge.

-

Wash 1: 1 mL Methanol.

-

Wash 2: 1 mL Water.

-

-

Loading: Load the pre-treated sample at a flow rate of ~1 mL/min.

-

Washing:

-

Wash 1: 1 mL 5% Methanol in Water . (Removes salts and proteins).

-

Critical: Do not use high organic content in the wash, or you will elute the this compound.

-

-

Elution: Elute with 1 mL Acetonitrile .

-

Post-Processing: Evaporate and reconstitute as described in the LLE method (Steps 7-8).

Part 4: Analytical Validation (LC-MS/MS)

Since this compound lacks a strong basic center, standard ESI+ protonation [M+H]+ might be weak. Ammonium adducts [M+NH4]+ are often more abundant for neutral esters.

Chromatographic Conditions:

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.5).

-

Gradient: 40% B to 95% B over 3 minutes. (High organic required to elute lipophilic this compound).

Mass Spectrometry Settings (Scouting):

-

Source: ESI Positive (or APCI Positive if ESI sensitivity is low).

-

Precursor Ion: Monitor m/z 308.2 [M+NH4]+ or m/z 313.2 [M+Na]+. The protonated ion m/z 291.2 [M+H]+ may be unstable or low intensity.

-

MRM Transitions (Predicted):

-

Quantifier: 308.2 -> 119.1 (Phenyl-ethyl fragment).

-

Qualifier: 308.2 -> 173.1 (Cyclohexyl-phenyl-carbinol fragment).

-

Data Summary Table: Anticipated Performance

| Parameter | Method A (LLE - MTBE) | Method B (SPE - HLB) |

| Recovery (%) | 85 - 95% | 90 - 98% |

| Matrix Effect | Moderate (Phospholipids may remain) | Low (Cleaner extract) |

| LOD (ng/mL) | ~0.5 | ~0.2 |

| Process Time | Fast (Manual) | Slower (unless automated) |

| Cost | Low | High |

Part 5: Visualization of Workflow

The following diagram illustrates the decision logic and workflow for this compound extraction.

Caption: Workflow decision tree for this compound extraction comparing LLE and SPE pathways.

Part 6: References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 26, 2026, from [Link]

-

Li, W., et al. (2019). Strategies for the bioanalysis of esters and prodrugs in biological matrices. Bioanalysis. (Cited for esterase inhibition protocols).[3]

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Cited for Phospholipid removal in SPE).

Sources

Application Note: In Vitro Smooth Muscle Relaxation Assay Using Ibuverine

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an in vitro smooth muscle relaxation assay using Ibuverine. This compound is a spasmolytic agent with a dual mechanism of action, making it an interesting compound for pharmacological studies. This document details the underlying principles of the assay, the molecular mechanisms of this compound, a step-by-step protocol for conducting the experiment using an isolated organ bath system, and methods for data analysis and interpretation. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

Principle of the Assay & Scientific Rationale

The isolated organ bath is a foundational technique in pharmacology, allowing for the study of drug effects on intact tissues in a controlled ex vivo environment.[1][2][3] The core principle involves isolating a smooth muscle tissue, such as a strip of intestine or a ring of an artery, and suspending it in a temperature-controlled, oxygenated physiological salt solution. The tissue is connected to a force-displacement transducer, which measures changes in muscle tension (contraction and relaxation).[1][4]

This methodology is ideal for studying the effects of spasmolytic agents like this compound because it allows for the construction of precise concentration-response curves.[4] By first inducing a stable, tonic contraction with an agonist (e.g., acetylcholine or carbachol), the relaxant properties of a test compound can be quantified as a percentage reversal of this pre-induced tone.[1] This "pre-contraction" step is a critical component of the self-validating nature of the protocol; a stable baseline ensures that the observed relaxation is a direct effect of the drug being studied.

Mechanism of Action: The Dual-Pronged Approach of this compound

Understanding the molecular targets of this compound is crucial for designing a meaningful experiment and interpreting the results. This compound induces smooth muscle relaxation through two primary, synergistic pathways:

-

Inhibition of Phosphodiesterases (PDEs): Smooth muscle tone is heavily regulated by the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] Elevation of either cAMP or cGMP leads to a cascade of events that ultimately decrease intracellular calcium concentrations and reduce the sensitivity of the contractile machinery to calcium, resulting in relaxation.[5][7] Phosphodiesterases are enzymes that degrade cAMP and cGMP, thus terminating their signaling.[6] this compound acts as a PDE inhibitor. By blocking these enzymes, it allows cAMP and cGMP to accumulate within the cell, promoting a sustained relaxant effect.[6][8]

-

Calcium Channel Blockade: The influx of extracellular calcium through voltage-gated L-type calcium channels is a critical trigger for smooth muscle contraction.[9][10][11] This influx depolarizes the cell membrane and, more importantly, provides the calcium ions that bind to calmodulin, which in turn activates myosin light chain kinase (MLCK) to initiate contraction.[12][13] this compound exhibits properties of a calcium channel blocker, directly inhibiting the entry of calcium into the smooth muscle cells.[14][15] This action prevents the initiation of the contractile process, contributing significantly to its spasmolytic effect.[10][16]

These two mechanisms work in concert to produce a potent relaxation of smooth muscle tissue.

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of this compound in the context of smooth muscle cell signaling.

Caption: Mechanism of this compound-induced smooth muscle relaxation.

Materials and Reagents

-

Tissue: Guinea pig ileum or rat aorta are commonly used. The choice depends on the specific research question. Ileum is excellent for studying gastrointestinal motility, while aorta is a standard for vascular smooth muscle research.

-

Isolated Organ Bath System: Including chamber, force-displacement transducer, amplifier, and data acquisition system.

-

Physiological Salt Solution (PSS):

-

Krebs-Henseleit Solution (for ileum): NaCl (118 mM), KCl (4.7 mM), CaCl2 (2.5 mM), MgSO4 (1.2 mM), KH2PO4 (1.2 mM), NaHCO3 (25 mM), Glucose (11.1 mM).

-

Ensure the solution is freshly prepared with reagent-grade chemicals and purified water.

-

-

Gases: Carbogen (95% O2, 5% CO2).

-

Drugs and Reagents:

-

This compound hydrochloride (stock solution prepared in distilled water or DMSO, depending on solubility).

-

Acetylcholine (ACh) or Carbachol (CCh) (for pre-contraction of ileum).

-

Phenylephrine (PE) or Potassium Chloride (KCl) (for pre-contraction of aorta).

-

Micropipettes and tips.

-

Surgical instruments for tissue dissection (fine scissors, forceps).

-

Suture thread.

-

Experimental Protocol

This protocol outlines the steps for generating a cumulative concentration-response curve for this compound on a pre-contracted isolated smooth muscle preparation.[17][18][19]

Step 1: Tissue Preparation and Mounting

-

Humanely euthanize the animal according to approved institutional guidelines.

-

Immediately dissect the desired tissue (e.g., a 2-3 cm segment of the terminal ileum).

-

Place the tissue in a petri dish filled with cold, carbogen-aerated PSS.

-

Gently remove any adhering connective or fatty tissue. For aorta, cut into 2-3 mm wide rings. For ileum, use a longitudinal strip.

-

Tie suture threads to both ends of the tissue preparation.

-

Mount the tissue in the organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen. Attach the bottom suture to a fixed hook and the top suture to the force transducer.[20]

Step 2: Equilibration and Viability Check

-

Apply a resting tension of approximately 1 gram (10 mN) to the tissue.[20]

-

Allow the tissue to equilibrate for 60-90 minutes. During this time, wash the tissue with fresh PSS every 15-20 minutes.

-

After equilibration, check the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). A robust and stable contraction confirms tissue health.

-

Wash the tissue repeatedly with PSS until the tension returns to the baseline resting level.

Step 3: Pre-contraction

-

Add a concentration of a contractile agonist that produces approximately 80% of the maximal response (EC80). For guinea pig ileum, a concentration of acetylcholine (e.g., 1 µM) is typically effective.

-

Allow the contraction to stabilize for 10-15 minutes. This stable plateau will serve as the 100% contraction baseline against which relaxation will be measured.

Step 4: Cumulative Concentration-Response Curve

-

Once the pre-contraction is stable, add the lowest concentration of this compound to the bath.

-

Wait for the relaxation response to reach a stable plateau (typically 3-5 minutes).

-

Without washing out the previous dose, add the next, higher concentration of this compound. This is done by adding a small volume of a more concentrated stock solution to increase the final bath concentration by the desired amount (e.g., half-log increments).

-

Repeat this process until the maximal relaxation is achieved or the concentration range of interest has been covered.

Experimental Workflow Visualization

Sources

- 1. dmt.dk [dmt.dk]

- 2. reprocell.com [reprocell.com]

- 3. dmt.dk [dmt.dk]

- 4. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. ahajournals.org [ahajournals.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium channel blockers - Mayo Clinic [mayoclinic.org]

- 11. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 15. Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. Cumulative vs. acute dose-response procedures produce differential BAC and behavioral functions for ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cumulative dose-response curves in behavioral pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Ibuverine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Ibuverine Pharmacology

This compound, a compound utilized for its spasmolytic properties, presents a notable case study in the importance of stereochemistry in drug design and development. The molecule possesses a single stereocenter at the carbon bearing the hydroxyl, phenyl, and cyclohexyl groups, giving rise to two enantiomers: (S)-Ibuverine and (R)-Ibuverine. While racemic mixtures of chiral drugs are common, it is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities.[1] Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. The synthesis of a single, therapeutically active enantiomer, known as a "eutomer," is therefore a critical objective in modern pharmaceutical chemistry, offering the potential for improved efficacy, a better safety profile, and a reduced metabolic burden for the patient.

This document provides a comprehensive guide to the enantioselective synthesis of (S)-Ibuverine, the eutomer of interest. It is designed to equip researchers and drug development professionals with the necessary theoretical understanding and practical protocols to produce this chiral molecule with high enantiopurity.

Rationale for Enantioselective Synthesis

The development of an enantioselective synthesis for (S)-Ibuverine is driven by the pursuit of a more refined therapeutic agent. By isolating the (S)-enantiomer, it is possible to:

-

Enhance Therapeutic Efficacy: Concentrate the dosage on the pharmacologically active isomer, potentially leading to a more potent drug.

-

Improve the Safety Profile: Eliminate the inactive or potentially harmful (R)-enantiomer, reducing the risk of off-target effects and adverse drug reactions.

-

Simplify Pharmacokinetic and Pharmacodynamic Profiles: A single enantiomer can lead to more predictable absorption, distribution, metabolism, and excretion (ADME) characteristics and a more straightforward dose-response relationship.

Synthetic Strategies for (S)-Ibuverine

The enantioselective synthesis of (S)-Ibuverine hinges on the stereocontrolled formation of its core chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Two primary strategies have emerged as effective for achieving this: Asymmetric Dihydroxylation and Catalytic Enantioselective Cyanosilylation . A third, more traditional approach involves the Chiral Resolution of the racemic acid.

Strategy 1: Asymmetric Dihydroxylation

This elegant approach introduces the stereocenter through the asymmetric dihydroxylation of a prochiral alkene precursor. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for this transformation, employing a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[2][3] The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either the (R) or (S) enantiomer of the resulting diol.[4]

The general workflow for this strategy is as follows:

Caption: Asymmetric Dihydroxylation Workflow for (S)-Ibuverine Synthesis.

Strategy 2: Catalytic Enantioselective Cyanosilylation

This method involves the asymmetric addition of a cyanide source to a ketone precursor in the presence of a chiral catalyst. The resulting cyanohydrin can then be hydrolyzed to the desired α-hydroxy acid. This strategy offers an alternative pathway to establishing the chiral center with high enantioselectivity.

The workflow for this approach can be summarized as:

Caption: Catalytic Enantioselective Cyanosilylation Workflow.

Strategy 3: Chiral Resolution of Racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid

This classical method involves the separation of a racemic mixture of the carboxylic acid intermediate.[5] The principle lies in the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] Once separated, the desired diastereomeric salt is treated with an acid to liberate the enantiomerically pure carboxylic acid. While effective, this method is often less efficient than asymmetric synthesis, with a theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid via Asymmetric Dihydroxylation

This protocol is adapted from established procedures for the synthesis of this key intermediate.[6]

Step 1: Synthesis of the Alkene Precursor

A detailed procedure for the synthesis of the specific alkene precursor is required and can be achieved through various standard olefination reactions, such as the Wittig reaction.

Step 2: Sharpless Asymmetric Dihydroxylation

-

To a stirred solution of the alkene precursor in a suitable solvent system (e.g., a mixture of tert-butanol and water), add the AD-mix-β formulation. AD-mix-β contains potassium osmate, the chiral ligand (DHQD)₂PHAL, and potassium ferricyanide as the re-oxidant.[6]

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding a solid reducing agent, such as sodium sulfite.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral diol.

-

Purify the diol by column chromatography on silica gel.

Step 3: Oxidative Cleavage to the Carboxylic Acid

-

Dissolve the purified chiral diol in a suitable solvent mixture (e.g., tert-butanol and water).

-

Add sodium periodate (NaIO₄) and a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O).

-

Stir the reaction at room temperature until the diol is completely consumed (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the resulting (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid by recrystallization or column chromatography.

| Parameter | Value/Condition |

| Catalyst System | OsO₄ (catalytic), (DHQD)₂PHAL (chiral ligand) |

| Re-oxidant | K₃Fe(CN)₆ |

| Solvent (Dihydroxylation) | tert-Butanol/Water |

| Temperature (Dihydroxylation) | Room Temperature |

| Oxidizing Agent (Cleavage) | NaIO₄, RuCl₃ (catalytic) |

| Typical Yield | 70-80% over two steps[6] |

| Enantiomeric Excess (e.e.) | >95% |

Table 1: Key Parameters for the Asymmetric Dihydroxylation Route.

Protocol 2: Synthesis of (S)-Ibuverine via Esterification

This protocol describes the final esterification step to produce (S)-Ibuverine.

-

To a solution of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid in a suitable solvent (e.g., toluene), add an excess of 2-methylpropan-1-ol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude (S)-Ibuverine by column chromatography or distillation to obtain the final product.

| Parameter | Value/Condition |

| Alcohol | 2-methylpropan-1-ol |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Temperature | Reflux |

| Water Removal | Dean-Stark trap |

| Typical Yield | >90% |

Table 2: Key Parameters for the Esterification Step.

Analytical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) is crucial to validate the success of the enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Protocol 3: Chiral HPLC Analysis of (S)-Ibuverine

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® column, is typically effective for separating enantiomers of this class of compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm).

-

Sample Preparation: Prepare a dilute solution of the synthesized (S)-Ibuverine in the mobile phase.

-

Analysis: Inject the sample onto the chiral column and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100.

| Parameter | Typical Condition |

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Table 3: Typical Conditions for Chiral HPLC Analysis.

Conclusion

The enantioselective synthesis of (S)-Ibuverine represents a significant advancement in the preparation of this pharmaceutical agent. By employing strategies such as asymmetric dihydroxylation or catalytic enantioselective cyanosilylation, it is possible to produce the desired (S)-enantiomer with high enantiopurity, thereby offering the potential for a more effective and safer therapeutic product. The protocols and analytical methods detailed in this application note provide a robust framework for researchers and drug development professionals to successfully synthesize and characterize (S)-Ibuverine.

References

-

Inch, T. D., Ley, R. V., & Rich, P. (1968). Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid. Journal of the Chemical Society C: Organic, 1693-1699. [Link]

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprint. ResearchGate. [Link]

-

Esoxybutynin, (S)-Oxybutynin - New Drug Approvals. (2014, November 18). [Link]

-

ResearchGate. (n.d.). Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (S)-9 following[7].[Link]

-

Evans, A. M. (2001). Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. Clinical rheumatology, 20 Suppl 1, S9–S14. [Link]

-

Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

-

Wikipedia. (2024, February 21). Sharpless asymmetric dihydroxylation. In Wikipedia. [Link]

-

Wikipedia. (2023, December 14). Chiral resolution. In Wikipedia. [Link]

-

Büchler GmbH. (n.d.). Asymmetric Dihydroxylation. [Link]

-

Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

Sources

- 1. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving Ibuverine bioavailability in preclinical models

Technical Support Center: Ibuverine Preclinical Development

Welcome to the this compound Optimization Hub

Subject: Troubleshooting & Improving this compound Bioavailability in Preclinical Models Ticket ID: IBV-PK-OPT-001 Assigned Specialist: Senior Application Scientist, Formulation & DMPK Division[1]

Executive Summary: The this compound Challenge

This compound (CAS 31221-85-9) is a spasmolytic agent characterized chemically as isobutyl

-

Solubility-Limited Absorption (BCS Class II): With a calculated LogP of ~4.7 and high lipophilicity, this compound suffers from poor aqueous solubility, leading to dissolution-rate-limited absorption.[1]

-

Metabolic Instability: As an ester, it is susceptible to rapid hydrolysis by carboxylesterases (CES) in the intestinal lumen, liver, and plasma, leading to high first-pass elimination.

This guide provides actionable troubleshooting workflows to distinguish between these two failure modes and implement corrective formulation strategies.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My rat PK data shows high inter-subject variability and low AUC. Is it solubility or metabolism?

Diagnosis: You are likely facing a combination of both, but the shape of your PK curve offers clues.

-

Scenario A (Solubility Issue):

is delayed or erratic. Absorption is "flip-flopped" (absorption rate < elimination rate).[1] -

Scenario B (Metabolism Issue):

is normal (rapid), but

Action Plan: Perform a "Validation Triad" experiment:

-

Intravenous (IV) Bolus: Determine absolute clearance (

). If -

Oral (PO) - Suspension: Standard CMC/Tween vehicle.

-

Oral (PO) - Lipid Solution: Dissolve this compound in Labrasol® or corn oil.[1]

Q2: this compound precipitates in my dosing vehicle. How do I stabilize it for oral gavage?

Technical Insight: this compound is a lipophilic ester.[1] Avoid simple aqueous buffers (PBS), as they induce precipitation and potentially catalyze chemical hydrolysis depending on pH.[1]

Recommended Vehicle System: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) or a co-solvent system.[1]

-

Co-solvent:[1] 10% Ethanol + 40% PEG 400 + 50% Water (Precipitation risk remains upon dilution in stomach).[1]

-

Lipid Vehicle (Preferred): 100% Labrafac™ Lipophile WL 1349 or a mixture of Capryol™ 90 and Tween 80 (4:1 ratio).[1] This maintains the drug in a solubilized state during the critical gastric transit time.[1]

Q3: The drug disappears in rat plasma ex vivo.[1] How do I stabilize samples?

Critical Alert: Rat plasma contains high levels of carboxylesterases (much higher than human plasma).[1] this compound will hydrolyze in the tube after collection, leading to artificially low PK values.

Protocol: You must add an esterase inhibitor to the blood collection tubes immediately.[1]

-

Inhibitor: BNPP (Bis-nitrophenyl phosphate) or PMSF (Phenylmethylsulfonyl fluoride).[1]

-

Concentration: Final concentration of 10–20 µM in the blood collection tube.

-

Temperature: Keep all samples on ice (4°C) strictly until centrifugation and freezing.

Part 2: Experimental Protocols

Protocol A: Microsomal Stability Assessment (Metabolic Clearance)

Objective: Determine if hepatic clearance is the bioavailability bottleneck.

-

Preparation:

-

Thaw Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM) on ice.[1]

-

Prepare this compound stock (10 mM in DMSO). Dilute to 1 µM in Phosphate Buffer (pH 7.4).

-

-

Incubation:

-

Sampling:

-

Take aliquots at 0, 5, 15, 30, and 60 min.

-

Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).[1]

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Interpretation: If the "No-NADPH" control degrades as fast as the NADPH sample, this compound is primarily cleared by esterases , not CYPs. This dictates that CYP inhibitors (like ketoconazole) will not improve bioavailability in vivo.[1]

-

Protocol B: Preparation of this compound-Loaded SEDDS

Objective: Overcome solubility-limited absorption.

Materials:

-

Oil: Capryol™ 90 (Propylene glycol monocaprylate)[1]

-

Surfactant: Cremophor® EL (or Kolliphor® EL)[1]

-

Co-surfactant: Transcutol® P

Step-by-Step:

-

Ratio Selection: Mix Oil:Surfactant:Co-surfactant in a 30:50:20 weight ratio.[1]

-

Drug Loading: Add this compound (approx. 50 mg/mL) to the mixture.

-

Solubilization: Vortex for 5 minutes, then sonicate at 40°C for 10 minutes until a clear, isotropic solution forms.

-

Dispersion Test: Dilute 100 µL of the formulation into 20 mL of 0.1N HCl (simulated gastric fluid).

-

Pass Criteria: Formation of a clear or slightly bluish nanoemulsion (<200 nm droplet size) within 1 minute.[1]

-

Part 3: Data Visualization & Logic

Figure 1: this compound Bioavailability Failure Modes

This diagram illustrates the two primary pathways reducing this compound bioavailability and the corresponding intervention points.[1]

Caption: Figure 1. Critical failure points for this compound bioavailability. Yellow octagons represent loss of active drug.[1] Dashed boxes indicate formulation strategies to bypass these failures.

Table 1: Physicochemical Properties & Formulation Impact

| Parameter | Value (Approx.) | Implication for Bioavailability | Recommended Strategy |

| LogP | 4.7 [1] | High lipophilicity; poor water solubility.[1] | Use lipid-based vehicles (Corn oil, Labrasol).[1] |

| pKa | ~8.5 (Tertiary amine) | Ionized in stomach, unionized in intestine.[1] | Risk of precipitation upon gastric emptying (pH shift).[1] |

| MW | 290.4 g/mol | Small molecule; high permeability potential.[1] | Permeability is likely not the limiting factor.[1] |

| Metabolism | Ester Hydrolysis | Rapid conversion to inactive acid metabolite.[1] | Avoid "solution" formulations that expose drug to enzymes; use encapsulation (micelles/nanoparticles).[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 163313, this compound. Retrieved from [Link][1]

-

Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248.[1] (Foundational text for formulating LogP > 4 drugs like this compound).

-

Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.[1] (Protocol source for solubility screening).

-

Di, L., & Kerns, E. H. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Source for microsomal stability protocols with esterase inhibitors).

Disclaimer: This guide is for research purposes only. This compound is a potent pharmacological agent; all animal studies must be approved by an IACUC or equivalent ethical body.

Sources

Troubleshooting low recovery rates in Ibuverine extraction

The following technical support guide is designed for researchers and analytical scientists encountering recovery issues with Ibuverine (also known as Prospasmin).

The content assumes a "Senior Application Scientist" persona: authoritative, chemically grounded, and focused on the mechanism of failure rather than just the symptoms.

Executive Summary: The "Neutral Ester" Trap

If you are experiencing low recovery (<40%) or high variability (RSD >15%) with this compound, the root cause is likely a fundamental misunderstanding of the molecule's chemical class.

Unlike many spasmolytics (e.g., Mebeverine, Papaverine) which are tertiary amines, This compound contains no nitrogen atom .[1] It is a neutral lipophilic ester (2-methylpropyl 2-cyclohexyl-2-hydroxy-2-phenylacetate).[2]

Immediate Action Required:

-

Stop using Mixed-Mode Cation Exchange (MCX/CX): this compound cannot be protonated; it will flow through the sorbent during the load/wash steps.[2]

-

Inhibit Esterases: The ester bond is highly susceptible to plasma esterases.[2][1] Without stabilization, this compound degrades into its corresponding acid and alcohol within minutes at room temperature.[1]

Diagnostic Framework

Use this logic flow to identify your specific failure mode.

Figure 1: Diagnostic logic tree for isolating the root cause of this compound loss during extraction.[2]

Technical FAQs & Troubleshooting

Q1: I am using a standard "Basic Drug" SPE protocol (MCX cartridge), but recovery is near zero. Why?

The Mechanism:

Standard protocols for spasmolytics assume the drug is a base (amine).[2] In an MCX (Mixed-Mode Cation Exchange) extraction, you acidify the sample to protonate the amine (

-

Result: When you load the sample, the neutral this compound does not interact with the ion-exchange mechanism.[2][1] It passes straight through to the waste or is lost during the methanol wash.[2]

-

Solution: Switch to Reversed-Phase SPE (Polymeric HLB) or Liquid-Liquid Extraction (LLE) .[2][1] You must rely on hydrophobic retention, not ionic retention.[1]

Q2: My recovery is decent in water spikes but fails in plasma.

The Mechanism: This indicates Enzymatic Hydrolysis .[2][1] Plasma contains abundant esterases (e.g., butyrylcholinesterase) that rapidly cleave the ester bond of this compound, converting it into 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and isobutanol.[2] The Solution: You must stabilize the plasma immediately upon collection.[2][1]

-

Chemical Inhibition: Add Sodium Fluoride (NaF) or PMSF (Phenylmethylsulfonyl fluoride) to collection tubes.[2][1]

-

Thermal Inhibition: Process all samples on wet ice (4°C). Never thaw samples at room temperature without inhibitors.[2][1]

Q3: I see "Ghost Peaks" or high variability in low concentrations.

The Mechanism: this compound is highly lipophilic (LogP ~4.7).[2] It exhibits high Non-Specific Binding (NSB) to polypropylene (PP) surfaces, especially in "clean" solvents (like the reconstitution solution).[2][1] The Solution:

-

Glassware: Use silanized glass vials for elution and reconstitution.[2][1]

-

Solvent Composition: Ensure your reconstitution solvent contains at least 30-40% organic (Methanol/Acetonitrile) to keep the drug in solution.[2] Do not reconstitute in 100% water.[2][1]

Validated Extraction Protocols

Method A: Solid Phase Extraction (Preferred for High Throughput)

Target Sorbent:[2] Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X).[2][1] Not C18 silica (due to potential silanol activity).[2][1]

| Step | Solvent/Action | Critical Technical Note |

| 1. Pre-treatment | 200 µL Plasma + 200 µL 4% H3PO4 | Acidification deactivates some esterases and disrupts protein binding.[2][1] Keep on ice. |

| 2. Conditioning | 1 mL MeOH, then 1 mL Water | Ensure sorbent does not dry out.[1] |

| 3. Load | Load entire pre-treated sample | Flow rate < 1 mL/min to maximize hydrophobic interaction. |

| 4. Wash 1 | 1 mL 5% NH4OH in Water | Removes acidic interferences and proteins.[2] |

| 5. Wash 2 | 1 mL 20% MeOH in Water | Removes moderate polarity matrix components.[2][1] Do not exceed 30% organic or this compound will elute. |

| 6.[2][1] Elution | 2 x 500 µL ACN (100%) | Strong organic required to break hydrophobic bond.[2][1] |

| 7. Evaporation | N2 stream at 40°C | Do not over-dry. |

| 8. Reconstitute | 100 µL (50:50 ACN:H2O) | Crucial: High organic content prevents adsorption to the vial.[2][1] |

Method B: Liquid-Liquid Extraction (LLE)

Best for "Dirty" Matrices or when SPE is unavailable.[2]

-

Aliquot: Transfer 200 µL plasma (with NaF inhibitor) to a glass tube.

-

Buffer: Add 50 µL Ammonium Acetate (pH 5.0).

-

Extract: Add 1.5 mL Hexane:Ethyl Acetate (90:10) .

-

Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000g.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.

-

Dry & Reconstitute: As per SPE method.

Chemical Data & Reference Summary

Molecule: this compound (Prospasmin) PubChem CID: 163313 Formula: C18H26O3 Molecular Weight: 290.4 g/mol pKa: Neutral (No ionizable basic groups).[2][1] The hydroxyl group has a pKa > 15.[2] LogP: ~4.7 (Highly Lipophilic).[2][1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 163313, this compound.[2][1] Retrieved from [Link][2]

-

Cited for: Verification of chemical structure (C18H26O3), lack of nitrogen content, and lipophilicity data.[1]

-

-

Williams, F. M. (1985). Plasma esterases and their role in drug metabolism.[2][1] Clinical Pharmacokinetics, 10(5), 392-403.[1]

-

Cited for: Mechanism of ester hydrolysis in biological fluids and the necessity of inhibitors for ester-based drugs.[2]

-

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[1] Journal of Chromatography B, 852(1-2), 22-34.[2][1]

Sources

Technical Support Center: Ibuverine HPLC Method Optimization

The following technical guide is designed for the Analytical Research & Development (AR&D) team. It addresses the specific chromatographic challenges of Ibuverine , a lipophilic ester-based spasmolytic.

Note on Chemical Distinction: unlike many "verine" suffix drugs (e.g., Mebeverine, Drotaverine) which are tertiary amines, This compound (CAS: 31221-85-9) is a neutral ester (2-methylpropyl 2-cyclohexyl-2-hydroxy-2-phenylacetate) lacking a basic nitrogen center.[1][2][3] This fundamental structural difference dictates a unique HPLC strategy focused on hydrolytic stability and hydrophobicity rather than silanol suppression.[1][3]

Module 1: The Core Methodology (First Principles)

Since standard pharmacopeial monographs for this compound are limited compared to Ibuprofen, this method is derived from its physicochemical properties (LogP ~4.7, Neutral Ester).[2][3]

The "Gold Standard" Starting Conditions

Use this baseline protocol to establish system suitability before optimization.

| Parameter | Recommended Setting | Technical Rationale |

| Column | C18 (L1) , 150 x 4.6 mm, 3.5 µm or 5 µm | High surface area required for hydrophobic interaction, but standard C18 provides sufficient retention.[1][2][3] |

| Mobile Phase A | 0.1% Phosphoric Acid (pH 2.5 - 3.0) | Acidic pH stabilizes the ester bond against hydrolysis.[1][2][3] Phosphate provides excellent baseline transparency at low UV.[1][2][3] |

| Mobile Phase B | Acetonitrile (ACN) | ACN offers lower viscosity and sharper peaks than Methanol for this lipophilic molecule.[1][2][3] |

| Elution Mode | Isocratic (70% B : 30% A) | This compound is highly lipophilic.[1][2][3] High organic content is required to elute it within a reasonable runtime (< 10 min).[1][2][3] |

| Flow Rate | 1.0 - 1.2 mL/min | Standard backpressure management.[1][2][3] |

| Detection | UV @ 210 nm - 220 nm | The molecule lacks strong chromophores (only one phenyl ring).[1][2][3] Detection at higher wavelengths (254 nm) will significantly compromise sensitivity.[1][2][3] |

| Temperature | 25°C - 30°C | Ambient is sufficient; elevated temperatures risk accelerating ester hydrolysis.[1][2][3] |

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by AR&D scientists.

Q1: I am seeing "Ghost Peaks" eluting before the main this compound peak. What are they?

Diagnosis: This is likely On-Column Hydrolysis .[1][2][3]

this compound is an ester.[1][2][3][4] In the presence of water and extreme pH (especially basic), it hydrolyzes into 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (Acid impurity) and Isobutanol .[1][2][3] The acid impurity is more polar and will elute earlier (lower

Corrective Action:

-

Check pH: Ensure your aqueous buffer is acidic (pH 2.5–3.0) .[1][2][3] Neutral or basic pH (> 6.[1][2][3]0) catalyzes hydrolysis.[1][2][3]

-

Solvent Quality: Ensure the organic modifier does not contain alkaline impurities.[1][3]

-

Sample Diluent: Do not dissolve the sample in 100% aqueous buffer. Use the Mobile Phase or pure ACN as the diluent to minimize hydrolysis during the autosampler wait time.[3]

Q2: The retention time is fluctuating significantly (> 0.5 min shifts).

Diagnosis: Phase Collapse or Temperature Instability.[1][2][3] Because this compound requires high organic content (70%+), "Phase Collapse" (dewetting) is unlikely.[1][2][3] The issue is likely Temperature or Mobile Phase Evaporation .[1][3]

Corrective Action:

-

Thermostat Control: this compound's retention is governed by hydrophobic partitioning, which is temperature-sensitive.[1][2][3] Lock column oven at 30°C ± 0.5°C.

-

Cap the Bottles: ACN is volatile.[1][2][3] If using a pre-mixed isocratic mobile phase, evaporation of ACN over a long sequence changes the ratio, increasing retention time (drift).[2][3] Use an online mixing system (Quaternary pump) or cap reservoirs tightly.

Q3: Sensitivity is too low; I cannot quantify impurities < 0.1%.

Diagnosis: Incorrect Wavelength Selection.

this compound's chromophore is weak.[1][2][3] It relies on the

Corrective Action:

-

Switch to 210 nm: This captures the absorption edge of the phenyl group and the ester carbonyl.[3]

-

Buffer Transparency: If you switch to 210 nm, you must use Phosphate or Phosphoric acid.[1][2][3] Do not use Acetate or Formate buffers, as they have high UV cutoffs that cause baseline noise at 210 nm.[1][2][3]

Module 3: Advanced Optimization Logic

Separation of Impurities (Resolution)

If you encounter closely eluting impurities (likely the hydrolysis product or chiral isomers), follow this logic pathway.

Figure 1: Decision Logic for Resolution Optimization. Note that standard C18 cannot separate enantiomers; a chiral method is required for isomeric purity.[1][3]

Gradient Optimization for Complex Matrices

If analyzing this compound in a formulation (e.g., with excipients), an isocratic hold may not suffice.[2][3]

Recommended Gradient Profile:

-

Time 0: 60% B (Hold for 2 min to elute polar degradants).

-

Time 10: Ramp to 90% B (Elute this compound and lipophilic impurities).

-

Time 12: Hold 90% B.

-

Time 13: Re-equilibrate.

Module 4: Critical Parameter Summary[1][2][3]

The following table summarizes the causal relationship between experimental variables and chromatographic results for this compound.

| Parameter | Adjustment | Effect on this compound Peak | Mechanism |

| Mobile Phase pH | Increase (> 6.0) | Degradation | Base-catalyzed hydrolysis of the ester bond.[1][2][3] |

| Mobile Phase pH | Decrease (< 2.5) | Stabilization | Suppresses ionization of the acid impurity (if present), increasing its retention.[1][2][3] |

| Organic Modifier | Switch ACN | Broadening / Shift | Methanol is a protic solvent and may interact differently with the hydroxyl group on this compound, altering selectivity ( |

| Buffer Conc. | Increase (10mM | Sharpening | Minimizes ionic strength effects, though less critical for neutral this compound than for amines.[1][2][3] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 163313, this compound. Retrieved February 26, 2026 from [Link][1][2][3]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography.[2][3] Wiley.[1][2][3]

- Cited for: General principles of RP-HPLC method development for neutral/lipophilic compounds and solvent selectivity (ACN vs MeOH).

- ChemicalBook.this compound CAS 31221-85-9 Basic Information.

Sources

Technical Support Center: Overcoming Solubility Challenges of Ibuverine in Formulation

Welcome to the technical support guide for Ibuverine formulation. This document is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and actionable troubleshooting for the solubility challenges associated with this compound. As a highly lipophilic molecule, this compound presents a classic formulation hurdle: ensuring sufficient dissolution to achieve therapeutic bioavailability. This guide synthesizes established principles of formulation science with practical, field-proven strategies to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the formulation of this compound in a direct question-and-answer format.

Question 1: My initial aqueous formulation of this compound (at my target concentration) shows immediate precipitation or becomes cloudy. What is the primary cause and what is my first step?

Answer: This is a classic sign of exceeding the intrinsic aqueous solubility of this compound. This compound is a lipophilic compound, meaning it has very low affinity for water. The observed precipitation is the drug crashing out of the solution as it cannot be adequately solvated by the water molecules.

Your immediate first step is to quantify this solubility limit. A fundamental understanding of the baseline solubility in your primary vehicle is critical before attempting any enhancement.

Protocol 1: Determining Baseline Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to establish a baseline for formulation development.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed glass vial. The key is to ensure solid this compound remains undissolved at the bottom of the vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours. This timeframe is typically sufficient to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This concentration represents the equilibrium solubility.

Causality: This protocol establishes the thermodynamic solubility limit in a given medium. Any concentration above this value will lead to an unstable, supersaturated solution prone to precipitation. All future formulation efforts will be aimed at overcoming this fundamental limit.

Question 2: I need to prepare a stock solution for an in-vitro assay and pH adjustment isn't effective. What simple solubilization methods can I try for rapid results?

Answer: For laboratory-scale solutions where excipient safety is less of a concern than in final formulations, using co-solvents is the most direct and rapid approach. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for solvating lipophilic molecules like this compound.

A systematic screening approach is recommended to find the most efficient and least disruptive co-solvent for your specific assay.

Table 1: Comparison of Common Co-solvents for Pre-clinical Screening

| Co-solvent | Typical Concentration Range (%) | Advantages | Disadvantages |

| Dimethyl Sulfoxide (DMSO) | 0.1 - 10% | High solubilizing power for many compounds. | Can be toxic to cells, even at low concentrations. May interfere with some assays. |

| Ethanol | 1 - 20% | Biologically acceptable, effective for moderately lipophilic drugs. | Can cause protein precipitation at higher concentrations. Potential for cellular toxicity. |

| Propylene Glycol (PG) | 5 - 40% | Low toxicity, commonly used in pharmaceutical formulations. | More viscous than ethanol. May require higher concentrations. |

| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Very low toxicity, good solubilizing capacity. | High viscosity can make handling difficult. |